molecular formula C11H11BrO2 B2764557 2-Bromocinnamic acid ethyl ester CAS No. 91047-77-7; 99134-25-5

2-Bromocinnamic acid ethyl ester

Cat. No.: B2764557
CAS No.: 91047-77-7; 99134-25-5
M. Wt: 255.111
InChI Key: OVVAHDSHDPZGMY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromocinnamic acid ethyl ester (C₁₁H₁₁BrO₂, average mass: 255.111) is an aromatic ester characterized by a bromine substituent at the 2-position of the cinnamic acid phenyl ring and an ethyl ester functional group. Its IUPAC name is ethyl (2E)-3-(2-bromophenyl)acrylate, and it has the CAS registry number 91047-77-7 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(2-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVAHDSHDPZGMY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural uniqueness of 2-bromocinnamic acid ethyl ester lies in its brominated aromatic ring and ethyl ester group. Below is a comparative analysis with structurally related esters:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Features Applications/Reactivity Reference
This compound C₁₁H₁₁BrO₂ Brominated phenyl ring, ethyl ester, (E)-configuration Cross-coupling reactions, medicinal chemistry
Hexadecanoic acid ethyl ester C₁₈H₃₆O₂ Aliphatic chain, saturated fatty acid ester Lipid studies, biodegradable plastics
Myristic acid ethyl ester C₁₆H₃₂O₂ Medium-chain fatty acid ester Non-polar solvent, membrane dynamics studies
Caffeic acid ethyl ester C₁₁H₁₂O₄ Phenolic hydroxyl groups, no halogen Antioxidant, anti-inflammatory activities
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester C₁₃H₁₇BrO₂ Bromomethyl substituent, branched alkyl chain Potential building block in drug synthesis
O-(4-Bromo-2-chlorophenyl)-O’-ethyl ester of propylthio-phosphoric acid C₁₄H₁₉BrClNO₄PS Bromo-chloro aromatic, phosphorothioate ester Organophosphorus chemistry, pesticide degradation

Physicochemical Properties

  • Molecular Weight and Polarity: The bromine atom in this compound increases its molecular weight (255.111) compared to non-halogenated analogs like caffeic acid ethyl ester (208.21). Bromine also enhances polarity, affecting solubility in organic solvents compared to aliphatic esters (e.g., hexadecanoic acid ethyl ester, which is highly hydrophobic) .
  • Thermal Stability : The conjugated system in the cinnamic acid backbone likely confers higher thermal stability compared to aliphatic esters like myristic acid ethyl ester, which has a lower melting point (~18°C) .

Research Findings

  • Synthetic Utility : this compound serves as a precursor in synthesizing heterocyclic compounds due to its reactive bromine and ester groups .
  • Comparative Bioactivity: In contrast to non-halogenated analogs like caffeic acid ethyl ester (antioxidant), brominated esters may target specific enzymes or receptors via halogen bonding, as seen in brominated macrocycles .

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